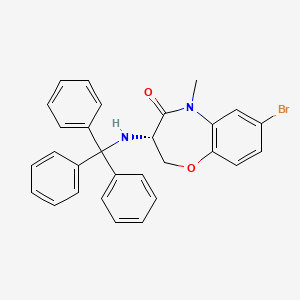

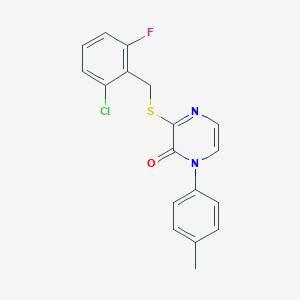

![molecular formula C28H31N3O6S2 B2520735 Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 524063-65-8](/img/structure/B2520735.png)

Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

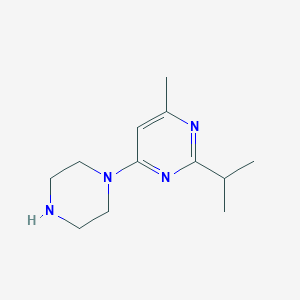

The compound of interest, Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, is a complex organic molecule that appears to be related to a family of compounds synthesized for various applications, including medicinal chemistry. The structure suggests the presence of a tetrahydrothieno[2,3-c]pyridine core, which is a common feature in several synthesized compounds aimed at exploring biological activity or chemical properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of similar tetrahydrothieno[2,3-c]pyridine derivatives often begins with the formation of an intermediate, such as a piperidinone or a dienone, which is then further reacted with other reagents like methylamine, ethyl cyanoacetate, and sulfur to form the desired scaffold . The synthesis may involve reactions such as the Claisen-Schmidt reaction, Gewald reaction, or the interaction with arylidinemalononitrile derivatives . The exact synthesis route for the compound is not detailed in the provided papers, but it likely follows a similar complex synthetic pathway involving multiple steps and reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). X-ray crystallography has also been employed to determine the crystal and molecular structure of some derivatives, revealing details such as intramolecular hydrogen bonding and the geometry around the tetrahydrothieno[2,3-c]pyridine core . These techniques are crucial for confirming the structure of the synthesized compounds and for understanding their three-dimensional conformation, which is important for their potential biological activities.

Chemical Reactions Analysis

The tetrahydrothieno[2,3-c]pyridine derivatives can undergo various chemical reactions, including interactions with nucleophiles to form new heterocyclic compounds . They can also react with different electrophilic reagents to yield a variety of derivatives, such as triazolopyrimidines and tetrazolothienopyrimidines . The reactivity of these compounds is influenced by the substituents on the tetrahydrothieno[2,3-c]pyridine core, which can affect the electron density and steric hindrance, thus directing the course of the chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of various functional groups, such as carboxylate, amino, and benzyl, can affect properties like solubility, melting point, and reactivity. The steric hindrance provided by bulky substituents can also impact the physical properties and the stability of the compounds. The thermal properties and stability have been analyzed using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which provide insights into the compounds' behavior under different temperature conditions .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has focused on the synthesis of various tetrahydrobenzo[b]thiophene and tetrahydropyridine derivatives, highlighting the importance of microwave irradiation and phosphine-catalyzed annulation processes. These methods are crucial for creating highly functionalized compounds with potential in diverse applications, including medicinal chemistry and material science. For instance, the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation demonstrates the efficiency of modern synthetic techniques in producing complex molecules (Abdalha et al., 2011). Similarly, the expedient phosphine-catalyzed annulation process provides a pathway to synthesize tetrahydropyridines with complete regioselectivity, showcasing the precision achievable in modern synthetic chemistry (Zhu et al., 2003).

Potential Pharmacological Applications

The synthesis of compounds with potential vasodilation properties signifies the exploration of new pharmacological applications. These compounds, obtained through nucleophilic substitution reactions, demonstrate considerable vasodilation potency, suggesting their potential use in therapeutic applications related to cardiovascular diseases (Girgis et al., 2008). This research avenue is crucial for the development of new drugs with improved efficacy and reduced side effects.

Material Science and Catalysis

The synthesis of novel ethylamide metal–organic frameworks showcases the intersection of chemistry with material science, presenting new opportunities for the development of materials with specific properties such as thermostability and luminescence. These frameworks, through carboxylate-assisted assembly, offer insights into the design and synthesis of materials for applications in catalysis, sensing, and as luminescent materials (Sun et al., 2012).

Propriétés

IUPAC Name |

ethyl 6-benzyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6S2/c1-2-37-28(33)25-23-12-13-30(18-20-6-4-3-5-7-20)19-24(23)38-27(25)29-26(32)21-8-10-22(11-9-21)39(34,35)31-14-16-36-17-15-31/h3-11H,2,12-19H2,1H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYBSYQGOJOTLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

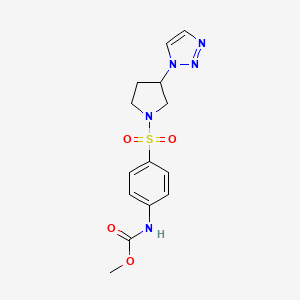

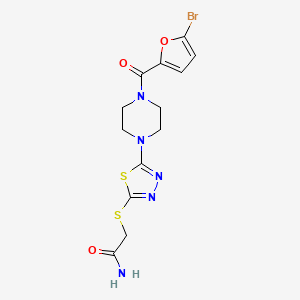

![Methyl 1-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2520654.png)

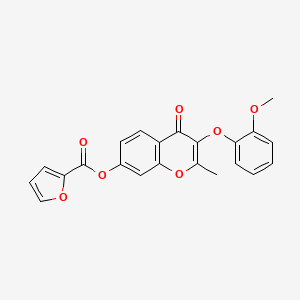

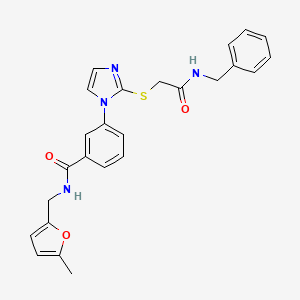

![4-oxo-N-(pyridin-3-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2520662.png)

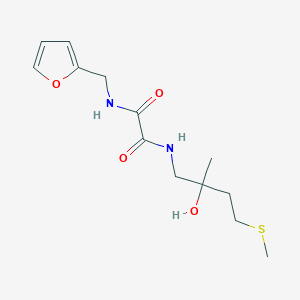

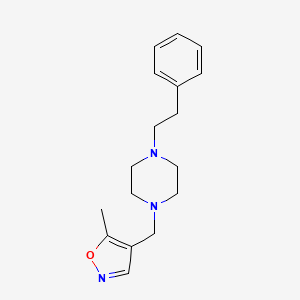

![4-(2,5-dioxopyrrolidin-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2520663.png)

![N-(1-cyanocyclopentyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2520667.png)

![2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2520674.png)